Cas no 96017-48-0 (4-chloro-1-methyl-1H-Pyrazolo[3,4-d]pyridazine)
![4-chloro-1-methyl-1H-Pyrazolo[3,4-d]pyridazine structure](https://www.kuujia.com/scimg/cas/96017-48-0x500.png)
4-chloro-1-methyl-1H-Pyrazolo[3,4-d]pyridazine Chemical and Physical Properties
Names and Identifiers
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- 4-chloro-1-methyl-1H-Pyrazolo[3,4-d]pyridazine
- 1H-Pyrazolo[3,4-d]pyridazine, 4-chloro-1-methyl-
- 4-chloro-1-methylpyrazolo[3,4-d]pyridazine
- DTXSID80538851
- 96017-48-0
- CS-0113035
- SCHEMBL13787643
-
- MDL: MFCD16620100
- Inchi: InChI=1S/C6H5ClN4/c1-11-5-3-8-10-6(7)4(5)2-9-11/h2-3H,1H3
- InChI Key: OOSFNBIADBTZJX-UHFFFAOYSA-N
- SMILES: CN1C2=CN=NC(=C2C=N1)Cl
Computed Properties
- Exact Mass: 168.0202739g/mol
- Monoisotopic Mass: 168.0202739g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 43.6Ų
4-chloro-1-methyl-1H-Pyrazolo[3,4-d]pyridazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D252407-2g |
4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyridazine |
96017-48-0 | 95% | 2g |
$1590 | 2024-08-03 | |
eNovation Chemicals LLC | D252407-2g |
4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyridazine |
96017-48-0 | 95% | 2g |
$1590 | 2025-02-28 | |
eNovation Chemicals LLC | D252407-1g |
4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyridazine |
96017-48-0 | 95% | 1g |
$980 | 2025-03-01 | |
eNovation Chemicals LLC | D252407-1g |
4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyridazine |
96017-48-0 | 95% | 1g |
$980 | 2024-08-03 | |
Chemenu | CM164163-1g |
4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyridazine |
96017-48-0 | 95+% | 1g |
$1178 | 2021-08-05 | |
Crysdot LLC | CD11002488-1g |
4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyridazine |
96017-48-0 | 95+% | 1g |
$535 | 2024-07-19 | |
eNovation Chemicals LLC | D252407-1g |
4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyridazine |
96017-48-0 | 95% | 1g |
$980 | 2025-02-28 | |
Chemenu | CM164163-1g |
4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyridazine |
96017-48-0 | 95%+ | 1g |
$590 | 2024-07-18 | |
Alichem | A029192478-5g |
4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyridazine |
96017-48-0 | 95% | 5g |
$6030.00 | 2023-08-31 | |
Alichem | A029192478-1g |
4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyridazine |
96017-48-0 | 95% | 1g |
$2604.96 | 2023-08-31 |
4-chloro-1-methyl-1H-Pyrazolo[3,4-d]pyridazine Related Literature
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Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
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Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
Additional information on 4-chloro-1-methyl-1H-Pyrazolo[3,4-d]pyridazine
Comprehensive Overview of 4-chloro-1-methyl-1H-Pyrazolo[3,4-d]pyridazine (CAS No. 96017-48-0)
The compound 4-chloro-1-methyl-1H-Pyrazolo[3,4-d]pyridazine (CAS No. 96017-48-0) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a pyrazolo[3,4-d]pyridazine core, makes it a valuable scaffold for drug discovery and material science applications. Researchers are increasingly exploring its potential as a building block for kinase inhibitors and other bioactive molecules, aligning with the growing demand for targeted therapies in precision medicine.
One of the most searched questions about this compound is: "What are the applications of 4-chloro-1-methyl-1H-Pyrazolo[3,4-d]pyridazine in drug development?" Studies suggest its derivatives exhibit promising activity in modulating protein-protein interactions, particularly in oncology and inflammatory diseases. The chloro and methyl substituents on the heterocyclic ring enhance its reactivity, enabling diverse chemical modifications for structure-activity relationship (SAR) studies. This aligns with the current trend of fragment-based drug design, where small molecules like this serve as critical starting points.
From a synthetic chemistry perspective, the CAS No. 96017-48-0 compound is often discussed in forums focusing on green chemistry and catalysis. Researchers are investigating eco-friendly protocols for its synthesis, such as microwave-assisted reactions or photocatalytic methods, to reduce organic solvent waste. These approaches resonate with the global push for environmentally sustainable chemical processes, a hot topic in academic and industrial circles.
Analytical characterization of 4-chloro-1-methyl-1H-Pyrazolo[3,4-d]pyridazine typically involves advanced techniques like NMR spectroscopy and high-resolution mass spectrometry. Recent publications highlight its distinct 1H-NMR chemical shifts between 7.5-8.5 ppm for aromatic protons, which help differentiate it from analogous structures. Such data is frequently searched by chemists validating synthetic routes or troubleshooting purification challenges.
The compound's stability profile is another area of interest. Under standard conditions, CAS 96017-48-0 demonstrates good thermal stability but requires protection from prolonged light exposure due to potential photodegradation. This property is crucial for formulation scientists exploring its use in photosensitive drug delivery systems – a trending research area in nanomedicine.
In material science applications, the pyrazolo[3,4-d]pyridazine moiety contributes to electron-deficient π-systems being investigated for organic electronics. Its derivatives show potential as n-type semiconductor materials in OLEDs and perovskite solar cells, connecting to the booming renewable energy sector. Computational studies of its molecular orbital properties frequently appear in quantum chemistry literature.
Patent analysis reveals growing intellectual property activity around 4-chloro-1-methyl-1H-Pyrazolo[3,4-d]pyridazine derivatives, particularly in Asia-Pacific markets. Major pharmaceutical companies are filing claims for its use in JAK/STAT signaling pathway modulators, reflecting the compound's relevance in immunology research. This commercial interest correlates with increased search volume for "pyrazolo[3,4-d]pyridazine suppliers" and "custom synthesis CAS 96017-48-0" in B2B platforms.
From a regulatory standpoint, proper handling of this compound requires standard laboratory precautions, though it doesn't fall under restricted categories. Safety data sheets emphasize using personal protective equipment during manipulation, a detail often queried by industrial chemists and safety officers. The compound's LD50 values and ecotoxicity data remain active topics in occupational health discussions.
Emerging research directions include exploring the metallopharmaceutical potential of metal complexes containing this ligand. Early studies suggest certain transition metal derivatives exhibit enhanced bioactivity, opening new avenues in medicinal inorganic chemistry. This interdisciplinary approach combines synthetic organic chemistry with bioinorganic principles – a convergence point for many cutting-edge research projects.
For analytical chemists, method development for 4-chloro-1-methyl-1H-Pyrazolo[3,4-d]pyridazine quantification often involves HPLC-UV or LC-MS techniques. Optimization of mobile phase composition and column selection parameters are common troubleshooting points shared in chromatography forums. The compound's logP value (~2.1) makes it moderately hydrophobic, requiring specific method adaptations.
In academic settings, this compound serves as an excellent case study for teaching heterocyclic chemistry principles. Its synthesis illustrates key concepts like nucleophilic aromatic substitution and ring annulation strategies, making it a frequent subject in graduate-level organic chemistry curricula. Educational resources featuring this molecule often rank highly in searches for "advanced heterocycle synthesis examples".
The future research trajectory for CAS No. 96017-48-0 appears strongly aligned with AI-assisted drug discovery trends. Machine learning models increasingly utilize such privileged scaffolds for virtual screening libraries, and several recent publications have incorporated this compound in cheminformatics studies. This digital chemistry angle significantly expands its relevance beyond traditional laboratory applications.
Supply chain professionals note steady demand for this compound from contract research organizations and specialty chemical manufacturers. Market analysts observe particular growth in custom derivatization services, reflecting the compound's versatility as a multifunctional building block. Such commercial dynamics make pricing and availability data frequently searched metrics in procurement circles.
In conclusion, 4-chloro-1-methyl-1H-Pyrazolo[3,4-d]pyridazine represents a fascinating case of how fundamental heterocyclic chemistry intersects with modern scientific priorities. From drug discovery to materials innovation, its applications continue to expand, supported by both experimental research and computational approaches. The compound's enduring relevance ensures it will remain a subject of active investigation across multiple scientific disciplines in the coming years.
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